2-(4-formylphenoxy)-N-methylacetamide
Overview
Description
2-(4-Formylphenoxy)-N-methylacetamide is an organic compound with a unique structure that includes a formyl group attached to a phenoxy ring, which is further connected to an N-methylacetamide moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formylphenoxy)-N-methylacetamide typically involves the reaction of 4-hydroxybenzaldehyde with N-methylacetamide in the presence of a suitable base such as potassium carbonate (K₂CO₃) in a solvent like acetone. The reaction is carried out at elevated temperatures, usually around 80°C, for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Formylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl₃), nitrating agents in concentrated sulfuric acid.
Major Products Formed
Oxidation: 2-(4-Carboxyphenoxy)-N-methylacetamide.
Reduction: 2-(4-Hydroxyphenoxy)-N-methylacetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Formylphenoxy)-N-methylacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-formylphenoxy)-N-methylacetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The phenoxy ring can engage in π-π interactions with aromatic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Formylphenoxy)-N-phenylacetamide: Similar structure but with a phenyl group instead of a methyl group attached to the acetamide moiety.
4-Formylphenoxyacetic acid: Contains a carboxylic acid group instead of an acetamide group.
2-Phenoxy-N-phenylacetamide: Lacks the formyl group, making it less reactive in certain chemical transformations.
Uniqueness
2-(4-Formylphenoxy)-N-methylacetamide is unique due to the presence of both a formyl group and an N-methylacetamide moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-formylphenoxy)-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-10(13)7-14-9-4-2-8(6-12)3-5-9/h2-6H,7H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBQRGCYHSVMHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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